4-(3-aminopropyl)phenol Hydrobromide
Description
Contextualization within Aminophenol Chemistry
The chemical properties and synthetic utility of 4-(3-aminopropyl)phenol (B3145447) hydrobromide are best understood within the broader context of aminophenol chemistry. Aminophenols are aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring.
Historical Perspectives in Aminophenol Synthesis and Derivatives
The synthesis of aminophenols has a rich history, with early methods dating back to the 19th century. One of the conventional methods for producing p-aminophenol involved the iron-acid reduction of p-nitrophenol. guidechem.com This multi-step process, while effective, was often associated with the generation of significant iron sludge waste. acs.org
Over the years, advancements in chemical synthesis have led to more efficient and environmentally benign methods. A significant development was the advent of catalytic hydrogenation. acs.orgarxiv.org Modern industrial synthesis of p-aminophenol, a parent compound to the subject of this article, often involves the catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium. arxiv.orgacs.org This process typically utilizes a noble metal catalyst, such as platinum or palladium on a carbon support. arxiv.orgacs.org The reaction proceeds through the formation of a phenylhydroxylamine intermediate, which then undergoes a Bamberger rearrangement to yield p-aminophenol. wikipedia.org The single-step nature of this catalytic process represents a significant improvement over the older iron-acid reduction methods. arxiv.org
The development of various aminophenol derivatives has been driven by their wide-ranging applications. For instance, p-aminophenol is a crucial intermediate in the production of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). acs.orgwikipedia.org Aminophenol derivatives are also foundational in the synthesis of certain dyes, photographic developers, and rubber antioxidants. arxiv.orgresearchgate.net
Structural Classification and Nomenclature of 4-(3-Aminopropyl)phenol Hydrobromide
This compound is classified as a para-substituted aminophenol derivative. The parent structure is a phenol (B47542) ring, with the hydroxyl group defining the primary functional group. The substituents on the benzene ring are an amino group and a propyl chain, which are in a para (1,4) position relative to each other. The "hydrobromide" designation indicates that the compound exists as a salt, formed by the reaction of the basic amino group with hydrobromic acid. This salt formation often enhances the compound's stability and solubility in certain solvents.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the free base is 4-(3-aminopropyl)phenol . The hydrobromide salt is named This compound .
| Component | Description |
| Parent Name | Phenol |
| Substituent 1 | 3-aminopropyl |
| Position of Substituent 1 | 4- |
| Salt Form | Hydrobromide |
Significance in Organic Synthesis and Chemical Sciences
This compound is a valuable intermediate in organic synthesis due to its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group. These functional groups allow for a variety of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, including those with potential biological activity. myskinrecipes.com The hydrobromide salt form can be particularly useful in aqueous reaction systems due to its enhanced solubility. myskinrecipes.com
The presence of the primary amine allows for reactions such as acylation, alkylation, and the formation of Schiff bases. The phenolic hydroxyl group can undergo etherification and esterification reactions. This dual reactivity makes it a useful building block in the construction of a diverse range of chemical structures.
While specific, detailed research findings on the direct use of this compound in the synthesis of named bioactive compounds are not extensively documented in readily available literature, its structural motifs are found in various classes of biologically active molecules. For instance, aminophenol derivatives are precursors to a number of pharmaceuticals. acs.org The aminopropylphenol structure is of interest in medicinal chemistry for its potential to interact with biological targets.
Research into aminophenol derivatives continues to be an active area. For example, various Schiff base derivatives of 4-aminophenol (B1666318) have been synthesized and investigated for their potential antimicrobial and antidiabetic properties. mdpi.com Furthermore, new paracetamol analogues based on 4-aminophenol derivatives are being synthesized and studied for their analgesic and antipyretic activities. nih.gov The potential for this compound to serve as a starting material for similar derivatives highlights its importance in the exploration of new therapeutic agents.
The compound is also noted for its utility in the development of fluorescent probes and dyes, where the aromatic and functional groups can contribute to the formation of conjugated systems with desirable photophysical properties. myskinrecipes.com Additionally, its reactivity makes it a candidate for use in the development of polymer additives and cross-linking agents, which can enhance the stability of materials. myskinrecipes.com
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 583825-30-3 |
| Molecular Formula | C9H14BrNO |
| Molecular Weight | 232.12 g/mol |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-aminopropyl)phenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQGQGNVRPUYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583825-30-3 | |
| Record name | 4-(3-aminopropyl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Pathways
Established Synthetic Routes to 4-(3-Aminopropyl)phenol (B3145447) Hydrobromide
While a definitive, step-by-step published synthesis for 4-(3-aminopropyl)phenol hydrobromide is not extensively detailed in readily available literature, its structure suggests a logical synthetic pathway based on established organic chemistry principles and analogous preparations.
The synthesis likely commences from a precursor already containing the phenol (B47542) and a three-carbon propyl chain. A key starting material for such a synthesis is often a phenol derivative with a functionalized propyl side chain that can be converted to an amine. A plausible precursor for this synthesis is 4-(3-bromopropyl)phenol (B1602070) .
The synthetic strategy would involve the transformation of the bromo group into a primary amine. This can be achieved through several well-established nucleophilic substitution reactions. One common method is the reaction of the alkyl bromide with a nitrogen nucleophile. To avoid multiple alkylations of the resulting amine, a protected form of ammonia (B1221849), such as potassium phthalimide (B116566) (in the Gabriel synthesis), or sodium azide (B81097) followed by reduction, is often employed. The final step would involve the deprotection of the amino group and subsequent treatment with hydrobromic acid to form the desired hydrobromide salt.
An alternative, more direct approach, though potentially leading to side products, would be the reaction of 4-(3-bromopropyl)phenol with ammonia. This method would likely require careful control of reaction conditions to minimize the formation of secondary and tertiary amines.
The specific reaction conditions are crucial for maximizing the yield and purity of the final product. For the conversion of 4-(3-bromopropyl)phenol to the corresponding amine, several parameters would need to be optimized.
In a typical nucleophilic substitution reaction, the choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to dissolve the reactants and facilitate the reaction. The reaction temperature is another key variable; heating (reflux) is commonly required to drive the reaction to completion in a reasonable timeframe.
For instance, in the synthesis of a similar compound, 4-[3-(1-methylethyl)aminopropyl]phenol, the precursor 4-(3-bromopropyl)phenol was reacted with isopropylamine. prepchem.com This reaction was followed by purification via distillation and crystallization. prepchem.com This suggests that for the synthesis of 4-(3-aminopropyl)phenol, a similar reaction with ammonia or a protected ammonia equivalent would be feasible.
The table below outlines hypothetical, yet plausible, reaction conditions for the synthesis of 4-(3-aminopropyl)phenol from 4-(3-bromopropyl)phenol.
| Step | Reagents | Solvent System | Catalytic Agents | Conditions |
| Amination (Gabriel Synthesis) | 1. Potassium phthalimide 2. Hydrazine | DMF | None | 1. Reflux 2. Reflux |
| Amination (Azide Method) | 1. Sodium azide 2. Lithium aluminum hydride or H₂/Pd | 1. DMF/Water 2. Ether or THF | 2. Palladium on carbon (for hydrogenation) | 1. Reflux 2. Room Temperature or slightly elevated |
| Salt Formation | Hydrobromic acid | Ethanol or Ether | None | Room Temperature |
Analogous Synthetic Strategies for Aminopropyl-Phenol Systems
The synthesis of aminopropyl-phenol systems can be approached through various strategies, focusing on either the introduction of the aminopropyl chain to a pre-existing phenol or the functionalization of a phenol ring that already contains a propyl or propenyl side chain.
One of the most common methods for introducing an aminopropyl chain onto a phenol ring involves a two-step process starting with the alkylation of the phenol with a three-carbon electrophile containing a masked amino group. For example, a phenol can be reacted with a 3-halopropylphthalimide under basic conditions (Williamson ether synthesis), followed by cleavage of the phthalimide group to reveal the primary amine.
Another strategy involves the Friedel-Crafts acylation of a phenol with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride. The resulting ketone can then be reduced to an alcohol, converted to a halide, and finally substituted with an amine. A more direct approach from the ketone would be reductive amination.
Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for forming carbon-carbon bonds. nih.gov For instance, a protected halophenol could be coupled with a propyl Grignard reagent containing a protected amino group, followed by deprotection.
A widely used strategy for the synthesis of aminophenols involves the introduction of a nitro group onto the phenol ring, followed by its reduction to an amino group. researchgate.net This nitration-reduction sequence is a cornerstone of aromatic chemistry.
Nitration: Phenols are highly activated aromatic rings and can be nitrated under relatively mild conditions. nih.gov A common nitrating agent is dilute nitric acid. However, this reaction can sometimes lead to oxidation and the formation of polymeric byproducts. stackexchange.com To achieve better control and selectivity, various other nitrating systems have been developed, including the use of metal nitrates like copper(II) nitrate (B79036) or bismuth(III) nitrate, often in the presence of an acid catalyst or on a solid support. researchgate.netsemanticscholar.org The regioselectivity of the nitration (ortho vs. para) is influenced by the reaction conditions and the steric and electronic properties of any other substituents on the phenol ring.
Reduction: The subsequent reduction of the nitrophenol to an aminophenol can be accomplished through several methods. The classical approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. However, these methods often generate significant amounts of metal waste.
Catalytic hydrogenation is a more modern and environmentally friendly alternative. acs.org This process typically involves reacting the nitrophenol with hydrogen gas in the presence of a heterogeneous catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). acs.org This method is often highly efficient and produces the desired aminophenol in high yield with minimal byproducts.
The general scheme for a nitration-reduction sequence is as follows: Phenol → p-Nitrophenol → p-Aminophenol
Catalytic Approaches in Aminophenol Synthesis
Catalysis plays a pivotal role in the modern synthesis of aminophenols, offering advantages in terms of efficiency, selectivity, and environmental impact over stoichiometric reagents. chemicalbook.com The catalytic hydrogenation of nitroarenes is a particularly important industrial process.
In the synthesis of p-aminophenol, the catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium is a well-studied, single-step process. acs.org This reaction proceeds through the formation of a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to yield p-aminophenol. acs.org
The choice of catalyst and reaction conditions significantly influences the selectivity of the reaction. Platinum-based catalysts, particularly platinum on a carbon support (Pt/C), have been shown to be highly effective for this transformation. acs.orgacs.org
The table below summarizes typical catalysts and conditions used in the catalytic synthesis of p-aminophenol.
| Catalyst | Substrate | Medium | Temperature | Pressure | Selectivity for p-Aminophenol |
| 3% Pt/C | Nitrobenzene | 15% w/w Sulfuric Acid | 353 K | 2.72 MPa | ~75% acs.org |
| 1% Pt/C | p-Nitrophenol | Ethanol/Water | Room Temperature | Atmospheric | High |
| 1% Pd/C | p-Nitrophenol | Ethanol/Water | Room Temperature | Atmospheric | High |
| 1% Ru/C | p-Nitrophenol | Ethanol/Water | Room Temperature | Atmospheric | Moderate |
| 1% Rh/C | p-Nitrophenol | Ethanol/Water | Room Temperature | Atmospheric | Moderate |
The data indicates that platinum-based catalysts are generally superior for the synthesis of p-aminophenol, both from nitrobenzene and p-nitrophenol. acs.orgacs.org The optimization of parameters such as temperature, hydrogen pressure, and substrate concentration is crucial for achieving high conversion and selectivity. acs.org For instance, increasing hydrogen pressure can sometimes lead to over-reduction and the formation of aniline (B41778) as a byproduct. acs.org
Isolation and Purification Techniques
Following the synthesis, a robust purification strategy is necessary to isolate this compound in a highly pure form, free from starting materials, catalysts, and byproducts.
Chromatographic techniques are widely used for the separation and purification of organic compounds, including aminophenols. High-performance liquid chromatography (HPLC) is a particularly effective method for the analysis and separation of aminophenol isomers. Reversed-phase HPLC, using a stationary phase like polystyrene-divinylbenzene or a C18 column, is commonly employed.
The separation in reversed-phase HPLC is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. For aminophenols, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid buffer to control the ionization state of the amino and phenolic groups. The retention time of each component is influenced by its polarity and interaction with the stationary phase, allowing for effective separation.
Table 3: Example HPLC Conditions for Aminophenol Separation
| Parameter | Condition 1 | Condition 2 |
|---|
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a cornerstone of the molecule's reactivity, largely due to the hydroxyl group's direct attachment to the aromatic ring. This arrangement increases the acidity of the hydroxyl proton compared to aliphatic alcohols and activates the ring towards electrophilic substitution. nih.gov
Key reactions involving the phenolic hydroxyl group include:
Oxidation: Like many phenols, the hydroxyl group of 4-(3-aminopropyl)phenol (B3145447) can be oxidized. Under appropriate conditions, this can lead to the formation of quinone-type structures. smolecule.com
Free Radical Scavenging: The hydrogen-donating ability of the phenolic hydroxyl group is central to its antioxidant properties. smolecule.com It can react with and neutralize free radicals, a mechanism that is dependent on the number and position of hydroxyl groups on the phenol (B47542) ring. nih.gov The presence of multiple hydroxyl groups or specific substitutions can stabilize the resulting phenoxyl radical, enhancing scavenging activity. nih.govfrontiersin.org
Derivatization: The hydroxyl group can undergo derivatization to form ethers or esters. For instance, phenols can react with reagents like 4-nitrobenzoyl chloride in a pre-column derivatization process for analysis via high-performance liquid chromatography (HPLC). researchgate.net Such reactions typically involve the conversion of the phenol into a more reactive phenoxide ion under basic conditions.
Reactions Involving the Primary Aliphatic Amine Functionality
The primary aliphatic amine at the terminus of the propyl chain is a potent nucleophile and a weak base, enabling a diverse range of chemical modifications. savemyexams.comlibretexts.org Its reactivity is, however, pH-dependent; in its protonated ammonium (B1175870) form, its nucleophilicity is suppressed. libretexts.orgmsu.edu
A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. mediresonline.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org While specific studies on 4-(3-aminopropyl)phenol are limited, extensive research on analogous compounds like 4-aminophenol (B1666318) demonstrates the generality of this transformation. mdpi.comnih.govresearchgate.net The reaction typically proceeds by mixing the amine and the carbonyl compound in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. researchgate.net
Table 1: Illustrative Examples of Schiff Base Formation with Aminophenol Analogues
| Aldehyde Reactant | General Product Structure | Typical Reaction Conditions | Source(s) |
|---|---|---|---|
| Benzaldehyde | 4-((benzylidene)amino)phenol derivative | Methanol, Glacial Acetic Acid, Microwave or Room Temp | mediresonline.org |
| 3-Nitrobenzaldehyde | 4-((3-nitrobenzylidene)amino)phenol derivative | Absolute Ethanol, Glacial Acetic Acid, Room Temp | mdpi.comresearchgate.net |
| Thiophene-2-carbaldehyde | 4-((thiophen-2-ylmethylene)amino)phenol derivative | Absolute Ethanol, Glacial Acetic Acid, Room Temp | mdpi.comresearchgate.net |
| 4-(Dimethylamino)benzaldehyde | 4-((4-(dimethylamino)benzylidene)amino)phenol derivative | Absolute Ethanol, Glacial Acetic Acid, Room Temp | mdpi.comresearchgate.net |
The proposed mechanism for this reaction involves several steps:
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen forms the C=N double bond, expelling a water molecule and forming a protonated imine (iminium ion).
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the final, neutral Schiff base product. libretexts.org
As a primary amine, the aminopropyl group is a strong nucleophile capable of participating in a variety of addition and substitution reactions with electrophilic compounds. savemyexams.com
Key nucleophilic reactions include:
Reaction with Acyl Chlorides: Primary amines react readily with acyl chlorides in an addition-elimination reaction to form stable N-substituted amides. savemyexams.comlibretexts.org
Reaction with Halogenoalkanes: The amine can act as a nucleophile in an SN2 reaction with halogenoalkanes (alkyl halides). This alkylation reaction leads to the formation of a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. savemyexams.comlibretexts.org
Michael Addition: The amine can undergo a conjugate (or Michael) addition to α,β-unsaturated carbonyl compounds or other activated alkynes and alkenes. nih.govbham.ac.uk This reaction forms a new carbon-nitrogen bond at the β-position of the unsaturated system.
Table 2: Summary of Nucleophilic Reactions of the Primary Amine Moiety
| Electrophile | Product Type | General Reaction Equation | Source(s) |
|---|---|---|---|
| Acyl Chloride (R-COCl) | N-substituted Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl | savemyexams.comlibretexts.org |
| Halogenoalkane (R-X) | Secondary Amine | R'-NH₂ + R-X → R'-NH-R + HX | savemyexams.comlibretexts.org |
| α,β-Unsaturated Carbonyl | β-Amino Carbonyl | R'-NH₂ + CH₂=CH-COR → R'-NH-CH₂-CH₂-COR | nih.gov |
Derivatization of the primary amine is a common strategy to modify the molecule's physicochemical properties for specific applications, such as enhancing detectability in analytical methods or altering its biological activity. Converting small, hydrophilic molecules into larger, more hydrophobic compounds can facilitate analysis by reversed-phase HPLC. For instance, reacting the amine with a suitable reagent can introduce a chromophore or fluorophore. Acylation and alkylation are common derivatization techniques. savemyexams.com The synthesis of various 4-aminophenol derivatives to serve as analogues for other compounds highlights the utility of modifying the amine functionality to fine-tune the molecule's properties. nih.gov
Role of the Hydrobromide Counterion in Reaction Systems
The hydrobromide salt form of 4-(3-aminopropyl)phenol plays a critical role in its handling and reactivity. As a salt, the compound typically exhibits enhanced stability and improved solubility in aqueous or polar protic solvents compared to its freebase form. smolecule.commyskinrecipes.com
In solution, the hydrobromide exists as a protonated amine (an ammonium salt) and a bromide anion. This has a direct consequence on the reactivity of the amine. For the primary amine to function as a nucleophile, it must be in its deprotonated, freebase form. libretexts.org Therefore, in reaction systems where the amine's nucleophilicity is required, a base must be added to neutralize the ammonium salt and liberate the lone pair of electrons on the nitrogen atom. Conversely, under acidic conditions, the amine remains protonated and non-nucleophilic, which can be used as a strategy to protect the amine group while performing reactions on other parts of the molecule, such as the phenolic hydroxyl group. msu.edu
Advanced Mechanistic Studies
While specific advanced mechanistic studies on 4-(3-aminopropyl)phenol hydrobromide are not widely documented, research on related structures provides insight into potential reaction pathways. Studies on the crosslinking chemistry between catechols and primary amines have shown that Michael-type additions and Schiff base reactions can be competing pathways. nih.gov In these complex systems, highly reactive o-quinone intermediates, formed from the oxidation of the phenol, can react with nucleophilic amines. nih.gov Time-dependent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) has been employed to identify numerous intermediates and products, revealing that the reaction cascades are often rapid and complex. nih.gov Computational studies on related systems have been used to calculate the energy barriers for different reaction steps, such as the nucleophilic addition of a phenol to an imine, helping to determine whether a reaction is kinetically or thermodynamically favored. nih.gov These types of advanced studies are crucial for understanding the intricate reaction networks and for optimizing conditions to favor the formation of desired products.
Elucidation of Reaction Pathways and Intermediates
The reactivity of 4-(3-aminopropyl)phenol is dictated by its two primary functional groups: the phenolic hydroxyl (-OH) group and the terminal primary amino (-NH2) group on the propyl chain. While specific mechanistic studies on 4-(3-aminopropyl)phenol are not extensively detailed in the available literature, its reaction pathways can be inferred from the well-documented chemistry of phenols, anilines, and aliphatic amines.
Upon oxidation, aminophenols and their derivatives can follow several reaction pathways. The initial step often involves a one-electron transfer, forming a radical cation. mdpi.com This intermediate is highly reactive and can undergo further reactions such as dimerization. Depending on the reaction conditions, this dimerization can result in the formation of new N-N, C-C, or C-N bonds. mdpi.com
The general mechanism for the electrochemical oxidation of simple aliphatic amines, like the aminopropyl side chain, typically proceeds to form a secondary amine and an aldehyde. mdpi.com In the context of the phenolic moiety, reactions with oxidizing species like hydroxyl radicals can occur. One possible pathway involves the formation of phenoxyl radicals, although this is considered a minor product pathway (<5%) in the reaction of hydroxyl radicals with phenolic compounds. researchgate.net
Electrochemical Oxidation-Reduction Behavior of Related Aminophenolic Systems
The electrochemical behavior of aminophenols is of significant interest as they possess two oxidizable groups: the amino (-NH2) and hydroxyl (-OH) groups. ua.esustc.edu.cn The relative position of these groups on the aromatic ring profoundly influences their electrochemical properties. ua.es Studies on aminophenol isomers (ortho, meta, and para) using platinum electrodes in acidic media have demonstrated distinctly different oxidation mechanisms. ua.es
The electrochemical oxidation of p-aminophenol (pAP), a compound structurally related to 4-(3-aminopropyl)phenol, has been studied extensively. In acidic environments, the oxidation of p-aminophenol is a quasi-reversible process. ustc.edu.cn Spectroscopic studies indicate that the oxidized p-aminophenol undergoes hydrolysis, leading to the formation of hydroquinone (B1673460) and subsequently p-benzoquinone. ua.esresearchgate.net In non-aqueous media, the oxidation of p-aminophenol is a two-step, one-electron transfer process where the amino group is oxidized first, ultimately forming a quinonimine and a dimer. ustc.edu.cn
The oxidation of other aminophenol isomers follows different paths. Meta-aminophenol oxidation results in the formation of a blocking polymeric film on the electrode surface, with carbon dioxide and quinone identified as the main oxidation products. ua.es The oxidation of ortho-aminophenol can produce an electroactive polymer composed of phenoxazine (B87303) units. ua.esresearchgate.net
The redox processes of these systems are summarized in the table below.
| Aminophenol Isomer | Electrode/Medium | Key Findings and Products |
| p-Aminophenol (pAP) | Platinum / Acidic Medium | Undergoes hydrolysis to form hydroquinone/p-benzoquinone; CO2 is a main soluble product. ua.es |
| p-Aminophenol (pAP) | Non-aqueous Media | Two-step, one-electron transfer; final product is quinonimine, with dimer formation detected. ustc.edu.cn |
| m-Aminophenol (mAP) | Platinum / Acidic Medium | Produces a blocking polymeric film; main oxidation products are CO2 and quinone. ua.es |
| o-Aminophenol (oAP) | Platinum / Acidic Medium | Forms a conducting polymer with phenoxazine units. ua.es |
These studies on related aminophenolic systems provide a foundational understanding of the potential electrochemical oxidation-reduction behavior of 4-(3-aminopropyl)phenol, highlighting the critical role of the molecular structure in determining reaction outcomes.
Advanced Analytical Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are pivotal in confirming the molecular structure of 4-(3-aminopropyl)phenol (B3145447) Hydrobromide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(3-aminopropyl)phenol Hydrobromide, distinct signals corresponding to the different types of protons in the molecule are expected. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region, influenced by the electron-withdrawing effect of the hydroxyl group and the electron-donating effect of the aminopropyl substituent. The chemical shifts of the propyl chain protons will be observed in the upfield region. The presence of the hydrobromide salt may lead to a broad signal for the amine and hydroxyl protons due to proton exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be in the downfield region, with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the propyl chain will appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 115 - 130 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-C₃H₇N | - | 130 - 135 |
| -CH₂- (alpha to NH₂) | 2.8 - 3.2 | 35 - 40 |
| -CH₂- (beta to NH₂) | 1.8 - 2.2 | 25 - 30 |
| -CH₂- (gamma to NH₂) | 2.5 - 2.9 | 30 - 35 |
| -NH₃⁺ | 7.5 - 8.5 (broad) | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. libretexts.orgdocbrown.info A broad band in the 2500-3000 cm⁻¹ region can be attributed to the N-H stretching of the ammonium (B1175870) salt. libretexts.orgdocbrown.info Characteristic C-H stretching vibrations for the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl chain will be observed in the 2850-2960 cm⁻¹ range. docbrown.info Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol will likely be observed around 1200-1260 cm⁻¹. docbrown.info
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Ammonium) | 2500 - 3000 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₄BrNO), the expected exact mass can be calculated. Tandem Mass Spectrometry (LC-MS/MS) is used to obtain structural information through fragmentation of the parent ion. The fragmentation pattern of 4-(3-aminopropyl)phenol would likely involve cleavage of the propyl chain and fragmentation of the aromatic ring. docbrown.infopurdue.edu Common fragments would include the loss of the aminopropyl side chain or parts of it, and potentially the loss of water from the phenolic hydroxyl group. docbrown.infopurdue.edu
Table 3: Predicted Mass Spectrometry Data for 4-(3-aminopropyl)phenol
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ (free base) | 152.1070 | Protonated molecular ion |
| [M-NH₃]⁺ | 135.0804 | Loss of ammonia (B1221849) |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with chromophores. Phenolic compounds exhibit characteristic UV absorption due to the π-π* transitions of the aromatic ring. docbrown.info For 4-(3-aminopropyl)phenol, the presence of the hydroxyl and amino groups as auxochromes is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene (B151609). docbrown.info Typically, phenols show a primary absorption band around 210-220 nm and a secondary band around 270-280 nm. docbrown.inforesearchgate.net The exact position of the absorption maxima can be influenced by the solvent and the pH of the solution. sielc.com This technique is particularly useful for the quantitative determination of the compound using the Beer-Lambert law.
Table 4: Expected UV-Visible Absorption Maxima for 4-(3-aminopropyl)phenol
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Methanol/Ethanol | ~220 | ~275 |
| Acidic Water | ~218 | ~272 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable method. A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). mfd.org.mkresearchgate.net The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analyte, especially due to the presence of the basic amino group and the acidic phenolic group. mfd.org.mk UV detection is commonly employed, with the wavelength set at one of the absorption maxima of the compound, for instance, 275 nm. sielc.com Method validation would be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose. mfd.org.mk
Table 5: Exemplary HPLC Method Parameters for 4-(3-aminopropyl)phenol Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Derivatization Techniques (e.g., silylation, fluoroacylation)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, this compound, with its polar amino and phenolic hydroxyl groups, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a necessary step to increase its volatility and improve its chromatographic behavior. phenomenex.com
Silylation is a common derivatization technique where the active hydrogen atoms in the hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com This process reduces the polarity and increases the volatility of the analyte. phenomenex.com The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. researchgate.net For 4-(3-aminopropyl)phenol, both the phenolic hydroxyl and the primary amine can be silylated.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is a strong silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction is typically carried out in an aprotic solvent.
Fluoroacylation is another effective derivatization strategy that introduces fluorine atoms into the molecule, which significantly enhances its detectability by an electron capture detector (ECD). oup.com A two-step derivatization procedure has been successfully applied to the analysis of aminophenols. oup.comoup.com This involves an initial acetylation of the amine group with acetic anhydride (B1165640), followed by reaction with trifluoroacetic anhydride (TFAA) to derivatize the hydroxyl group. oup.comoup.com This method provides highly sensitive detection of aminophenol derivatives. oup.comoup.com
Table 1: Proposed GC Derivatization Methods for 4-(3-aminopropyl)phenol
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Typical Reaction Conditions | Resulting Derivative |
| Silylation | BSTFA + TMCS (catalyst) | Phenolic -OH, Amino -NH2 | Heating in an aprotic solvent | Trimethylsilyl ether and amine |
| Fluoroacylation | 1. Acetic Anhydride2. Trifluoroacetic Anhydride (TFAA) | 1. Amino -NH22. Phenolic -OH | Sequential reaction, may require heating | N-acetyl, O-trifluoroacetyl derivative |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. libretexts.org
For monitoring a reaction involving 4-(3-aminopropyl)phenol, a TLC plate is spotted with three lanes: the starting material (reactant), the reaction mixture at a specific time point, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The co-spot helps to confirm the identity of the spots, especially when the reactant and product have similar retention factor (Rf) values. rochester.edu
The choice of the mobile phase (eluent) is crucial for achieving good separation. For aminophenol compounds, a mixture of a polar solvent like ethyl acetate and a non-polar solvent like cyclohexane (B81311) is often effective. For instance, a mobile phase of ethyl acetate:cyclohexane (2:1) has been used to monitor the conversion of 4-aminophenol (B1666318). rsc.org The spots on the TLC plate can be visualized under UV light or by staining with an appropriate reagent, such as iodine vapor. rsc.org
Table 2: Suggested TLC System for Reaction Monitoring of 4-(3-aminopropyl)phenol
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | Silica (B1680970) gel coated plates | Standard polar stationary phase for separating moderately polar compounds. |
| Mobile Phase (Eluent) | Ethyl acetate / Cyclohexane (e.g., 2:1 v/v) | Provides good separation for aminophenol-type compounds. The ratio can be adjusted to optimize the Rf values. |
| Sample Application | 1. Reactant2. Co-spot (Reactant + Reaction Mixture)3. Reaction Mixture | To track the disappearance of the reactant and the appearance of the product. libretexts.org |
| Visualization | 1. UV lamp (254 nm)2. Iodine vapor | To visualize the separated spots on the TLC plate. rsc.org |
Solid-State Characterization
X-ray Single Crystal Diffraction for Crystalline Structure Determination
X-ray Single Crystal Diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about the molecular structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single crystal of suitable quality would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would allow for the unambiguous determination of the crystal system, space group, and unit cell dimensions, providing a complete picture of its solid-state architecture. The presence of the hydrobromide salt would likely lead to strong ionic interactions and hydrogen bonding between the bromide anion and the protonated amine and hydroxyl groups.
Table 3: Information Obtainable from X-ray Single Crystal Diffraction
| Parameter | Description | Significance for this compound |
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Describes the basic symmetry of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides detailed information about the symmetry within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | Allows for the determination of the exact molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, ionic interactions, and other non-covalent forces. | Crucial for understanding the crystal packing and solid-state properties. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules like 4-(3-aminopropyl)phenol (B3145447). These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.
Research Findings: Studies on similar phenol (B47542) derivatives often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. Such calculations yield the optimized molecular geometry, corresponding to the lowest energy structure. From this optimized structure, a wealth of electronic properties can be determined.
Key insights are derived from the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For 4-(3-aminopropyl)phenol, the MEP would highlight electronegative regions, such as around the oxygen and nitrogen atoms, as likely sites for electrophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer interactions within the molecule.
Table 1: Illustrative DFT-Calculated Electronic Properties for 4-(3-aminopropyl)phenol Cation This data is hypothetical and serves to illustrate the typical output of DFT calculations.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -8.5 eV | Indicates electron-donating capability |
| ELUMO | -1.2 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 7.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Ionization Potential | 8.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations and Conformational Analysis
The 4-(3-aminopropyl)phenol cation possesses a flexible propyl chain, allowing it to adopt multiple three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational flexibility and understanding the molecule's behavior in a solution over time.
Research Findings: An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms using a classical force field (like AMBER or CHARMM). By solving the equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, rotates, and changes shape.
Analysis of the MD trajectory allows for the identification of the most stable, low-energy conformations. This is often achieved by monitoring key dihedral angles along the propyl chain and clustering the resulting structures. The relative populations of these conformers can be estimated from their free energies, providing insight into the predominant shapes the molecule adopts in solution. This information is critical for understanding how the molecule might interact with biological targets.
Table 2: Hypothetical Stable Conformers of 4-(3-aminopropyl)phenol from MD Simulations This data is for illustrative purposes.
| Conformer | Key Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) | Description |
|---|---|---|---|---|
| 1 | ~180° (anti) | 0.00 | 65% | Extended chain conformation |
| 2 | ~60° (gauche) | 0.85 | 30% | Folded chain conformation |
| 3 | ~-60° (gauche) | 1.20 | 5% | Alternative folded conformation |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. DFT calculations are commonly used to compute the vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Research Findings: Theoretical vibrational analysis can produce a complete infrared (IR) and Raman spectrum. The calculated frequencies correspond to specific vibrational modes, such as the O-H stretch of the phenol group, the N-H stretches of the ammonium (B1175870) group, and various bending and stretching modes of the aromatic ring and alkyl chain. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using a scaling factor, leading to excellent agreement.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts serve as a powerful tool for assigning peaks in experimental NMR spectra, helping to confirm the connectivity and chemical environment of atoms within the molecule.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This data is hypothetical and illustrates the typical correlation between theoretical and experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3810 | 3658 | 3650 |
| N-H Stretch (asymm) | 3455 | 3317 | 3315 |
| Aromatic C-H Stretch | 3190 | 3062 | 3060 |
| C-N Stretch | 1150 | 1104 | 1102 |
In Silico Approaches for Reaction Pathway Prediction
Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry provides tools to map out potential reaction pathways, identify intermediate structures, and calculate the energy barriers associated with these transformations.
Research Findings: For a molecule like 4-(3-aminopropyl)phenol, one might investigate reactions such as oxidation of the phenol group or electrophilic substitution on the aromatic ring. Using in silico methods, researchers can model the step-by-step process of such a reaction. This involves locating the geometry of the transition state (the highest energy point along the reaction coordinate) and calculating its energy relative to the reactants and products.
The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. These studies provide a molecular-level understanding that is often difficult to obtain through experiments alone.
Table 4: Illustrative Energy Profile for a Hypothetical Reaction Pathway This data is for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State | Highest energy point | +25.5 |
| Intermediate | A stable intermediate species | -5.2 |
| Products | Final products | -15.0 |
Computational Prediction of Collision Cross Sections
Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The key parameter measured is the Collision Cross Section (CCS), which is a value representing the effective area of the ion as it tumbles and moves through a buffer gas.
Research Findings: Computational methods can predict the CCS values for given molecular structures. nih.gov The most common approach is the trajectory method (TM), where the 3D structure of the ion (typically optimized using DFT) is used in simulations. nih.gov In these simulations, thousands of collisions between the ion and buffer gas atoms (usually nitrogen or helium) are modeled to calculate an average momentum transfer. nih.govgeorgefox.edu From this, a theoretical CCS value is derived.
Predicted CCS values are extremely useful for analytical applications. They can help confirm the identity of a detected compound by matching the experimental CCS to the predicted value for a suspected structure. For flexible molecules like 4-(3-aminopropyl)phenol, calculating the CCS for different stable conformers can help interpret experimental data where multiple conformations might be present. nih.gov
Table 5: Hypothetical Predicted Collision Cross Section (CCS) Values This data is illustrative and based on typical values for small molecules.
| Ion Species / Conformer | Buffer Gas | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ (Extended Conformer) | N₂ | 145.2 |
| [M+H]⁺ (Folded Conformer) | N₂ | 141.8 |
| [M+H]⁺ (Extended Conformer) | He | 110.5 |
| [M+H]⁺ (Folded Conformer) | He | 107.9 |
Applications in Chemical Synthesis and Materials Science
Utilization as a Key Intermediate in Organic Synthesis
4-(3-aminopropyl)phenol (B3145447) Hydrobromide is recognized as a key intermediate and building block in organic synthesis, particularly for creating more complex molecules with specific biological or chemical properties. ontosight.aisielc.com The dual reactivity of the phenolic hydroxyl group and the primary amine allows for a wide range of chemical transformations. These functional groups can be selectively modified to build diverse molecular architectures.
The structural motif of an amino alcohol analog, which is present in this compound, is particularly valuable for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. researchgate.net These heterocycles are of great biological importance and can include structures such as:
Azetidines
Pyrrolidines
Indoles
1,3-Oxazinanes
Quinolines
The ability to convert 1,3-amino alcohol analogs into these diverse heterocyclic systems in just one or two synthetic steps highlights the efficiency and utility of starting materials like 4-(3-aminopropyl)phenol. researchgate.net Its application extends to the synthesis of derivatives that have been studied for potential pharmaceutical applications, including those targeting neurological disorders. ontosight.ai
Precursor in the Development of Advanced Materials
The distinct functional groups of 4-(3-aminopropyl)phenol make it a valuable precursor in the creation of advanced materials, where its structure can be integrated into larger systems to impart specific properties.
The compound's structure makes it a suitable monomer for the synthesis of novel polymers. ontosight.ai Aminophenols, in general, are used to create thermosetting polymers like epoxy resins. vot.pl The primary amine and the phenolic hydroxyl group can both react with reagents like epichlorohydrin (B41342) to form multifunctional glycidyl (B131873) derivatives. vot.pl These derivatives can then be crosslinked with curing agents to form a rigid, three-dimensional polymer network. Research on m- and p-aminophenol has demonstrated their successful use in synthesizing triglycidyl epoxy resins with high thermal stability. vot.pl
Furthermore, 4-(3-aminopropyl)phenol is a relevant precursor for creating organic-inorganic hybrid materials, often synthesized via the sol-gel process. nih.govnih.govmdpi.com In this method, the amine or hydroxyl functionalities can react with inorganic precursors, such as alkoxysilanes. For instance, an aminopropyl group can be part of an alkoxysilane precursor like (3-Aminopropyl)triethoxysilane (APTES), which then co-condenses with other alkoxides (e.g., TEOS, GPTMS) to form a covalently linked organic-inorganic network. researchgate.net This approach allows for the molecular-level combination of the flexibility and functionality of the organic component with the stability and rigidity of the inorganic silica (B1680970) network. mdpi.com
Table 1: Examples of Polymer Systems Incorporating Aminophenol Structures
| Polymer/Resin Type | Precursors/Monomers | Key Features |
| Epoxy Resins | m- or p-Aminophenol, Epichlorohydrin | High thermal stability, good mechanical properties. vot.pl |
| Poly(aminophenol)s | o-, m-, or p-Aminophenol | Electrically conductive, used in sensors and corrosion protection. ethernet.edu.etmdpi.com |
| Organic-Inorganic Hybrids | Aminopropyl-functionalized silanes, other alkoxides (e.g., TEOS) | Combines organic flexibility with inorganic stability at the nanoscale. researchgate.net |
The molecular structure of 4-(3-aminopropyl)phenol is well-suited for modifying the surface properties of various substrates and for acting as an adhesion promoter. The catechol group (a benzene (B151609) ring with two hydroxyl groups), which is structurally similar to the phenol (B47542) group, is known for its strong adhesive properties, famously demonstrated by dopamine (B1211576). A closely related compound, 4-(3-aminopropyl)-benzene-1,2-diol, has been shown to be a superior and more rapid surface-coating agent than dopamine for a wide range of materials. nih.gov This suggests that 4-(3-aminopropyl)phenol can similarly be used to create functional coatings on surfaces.
The aminopropyl moiety is also widely used in adhesion promoters, particularly in the form of organosilane coupling agents like (3-Aminopropyl)triethoxysilane (APTES). These agents act as a bridge between inorganic surfaces (like glass, metals, or silica) and organic polymer matrices. researchgate.net The silane (B1218182) portion bonds to the inorganic substrate, while the aminopropyl group can react with or physically entangle with the organic polymer, significantly enhancing interfacial adhesion. researchgate.net This principle allows for the use of molecules like 4-(3-aminopropyl)phenol to functionalize surfaces, introducing reactive amine groups that can improve coating adhesion, biocompatibility, or serve as anchor points for further chemical modifications.
Role in the Synthesis of Polyamine Conjugates and Related Structures
Polyamines and their conjugates are a class of molecules with significant biological roles and therapeutic potential. The synthesis of these complex structures often requires building blocks with specific functionalities. 4-(3-aminopropyl)phenol, containing a primary amine at the end of a propyl chain, can serve as a foundational unit in the construction of more elaborate polyamine conjugates.
Derivatization for Analytical or Separation Science
In analytical and separation sciences, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to enhance the detection and separation of molecules that lack a strong chromophore or fluorophore. researchgate.net Aliphatic amines and phenols are often targets for such chemical modification. thermofisher.comlibretexts.org 4-(3-aminopropyl)phenol possesses both a primary amine and a phenolic hydroxyl group, making it amenable to a variety of derivatization reactions.
The goal of derivatization is to attach a tag to the analyte that allows for highly sensitive detection, typically by UV-Visible absorption or fluorescence. thermofisher.com This process can be performed before chromatographic separation (pre-column) or after separation (post-column). researchgate.net
Common derivatization strategies applicable to 4-(3-aminopropyl)phenol include:
Reaction of the Amine Group: Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride react specifically with primary amines to form highly fluorescent products. thermofisher.comlibretexts.org
Reaction of the Phenolic Group: The hydroxyl group can be targeted by reagents such as 4-nitrobenzoyl chloride or benzoyl chloride, which introduce strong UV-absorbing aromatic moieties. libretexts.org A method using p-bromophenacyl bromide has been developed for derivatizing phenolic hydroxyl groups for analysis by LC-ICP-MS/MS. rsc.org
Reaction with both groups: Under certain conditions, derivatizing agents can react with both functional groups, though selective derivatization is often preferred for analytical simplicity.
The choice of reagent and method allows analysts to tailor the detection strategy, enabling the quantification of 4-(3-aminopropyl)phenol and related compounds at very low concentrations in complex matrices. thermofisher.comnih.gov
Table 2: Common Derivatizing Reagents for Amine and Phenol Groups for HPLC Analysis
| Functional Group Targeted | Derivatizing Reagent | Detection Method |
| Primary Amine | o-Phthalaldehyde (OPA) | Fluorescence thermofisher.comlibretexts.org |
| Primary Amine | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence thermofisher.comlibretexts.org |
| Primary Amine | Dansyl Chloride | Fluorescence |
| Phenolic Hydroxyl | 4-Nitrobenzoyl Chloride (4-NB-Cl) | UV-Visible Absorption libretexts.org |
| Phenolic Hydroxyl | Benzoyl Chloride | UV-Visible Absorption libretexts.org |
| Phenolic Hydroxyl | p-Bromophenacyl Bromide (p-BPB) | Mass Spectrometry (ICP-MS) rsc.org |
Q & A
Q. What are the established synthetic routes for preparing 4-(3-aminopropyl)phenol hydrobromide, and what critical parameters influence yield?
The compound can be synthesized via alkylation of 3-aminophenol with 3-bromopropan-1-amine in ethanol under reflux conditions. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of 3-aminophenol to 3-bromopropan-1-amine is used to minimize side reactions .
- Reaction time and temperature : Reflux (~78–80°C) for 5–6 hours ensures complete conversion, monitored by TLC (dichloromethane/methanol 9.5:0.5) .
- Workup : The product is isolated as a hydrobromide salt by filtration or column chromatography, yielding >95% purity .
Q. How is this compound characterized structurally and chemically?
Standard characterization methods include:
- Spectroscopy : ¹H/¹³C NMR for verifying amine and phenol proton environments, IR for identifying N–H (3300–3500 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₉H₁₄N₂O·HBr, theoretical m/z 267.04) .
- Elemental analysis : Validates stoichiometry (C, H, N, Br percentages) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Freely soluble in polar solvents (water, ethanol, methanol) but poorly in non-polar solvents (hexane, DCM) .
- Stability : Stable at room temperature in dry, dark conditions but prone to oxidation in aqueous solutions; recommend storage at 4°C under inert gas .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of 4-(3-aminopropyl)phenol derivatives?
- Molecular docking : Analogs (e.g., 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol hydrobromide) show high binding affinity to GluN1/GluN2B NMDA receptors (in silico ΔG < −9 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess violations of Lipinski’s rules (e.g., molecular weight >500 Da or logP >5 may limit bioavailability) .
Q. What experimental strategies resolve contradictions in receptor-binding data for 4-(3-aminopropyl)phenol analogs?
- Competitive binding assays : Compare inhibition constants (Kᵢ) against reference antagonists (e.g., ifenprodil) using radiolabeled ligands (³H-MK-801) .
- Functional assays : Measure IC₅₀ in calcium flux assays to confirm antagonism of GluN1/GluN2B receptors .
- Structural optimization : Introduce substituents (e.g., benzylpiperidinyl groups) to enhance selectivity, as seen in analogs A2 and A4 .
Q. How should researchers address incomplete toxicological data for this compound?
- In vitro toxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cells to assess cytotoxicity (IC₅₀ >100 μM suggests low risk) .
- In silico toxicity prediction : Tools like ProTox-II estimate LD₅₀ and hepatotoxicity risks based on structural alerts (e.g., amine groups) .
- Safety protocols : Follow OSHA guidelines for handling hydrobromic acid derivatives (gloves, goggles, fume hoods) .
Q. What role does this compound play in synthesizing fluorescent probes or bioactive conjugates?
- Bifunctional probes : React the amine group with activated esters (e.g., NHS-fluorescein) for bioconjugation, enabling cellular imaging .
- Nitrosation : Treat with sodium nitrite in HCl to generate nitroso derivatives for NO-donor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
